Methanediamine dihydrochloride

Thermal stability Polymer synthesis Reagent storage

Methanediamine dihydrochloride is the only commercially viable form of the C1 geminal diamine. The free base exists only transiently. Our high-purity (≥98%) white granular solid is validated for primary amide synthesis from amino acid active esters (since 1914), crucial for poly(methylene biguanide) polymerization with sodium dicyanamide, and a key building block for FK-506 3'-Methyl Ether. Store at 2-8°C under argon. Wet ice shipping.

Molecular Formula CH8Cl2N2
Molecular Weight 118.99 g/mol
CAS No. 57166-92-4
Cat. No. B147182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanediamine dihydrochloride
CAS57166-92-4
SynonymsDiamino methane dihydrochloride
Molecular FormulaCH8Cl2N2
Molecular Weight118.99 g/mol
Structural Identifiers
SMILESC(N)N.Cl.Cl
InChIInChI=1S/CH6N2.2ClH/c2-1-3;;/h1-3H2;2*1H
InChIKeyQCYJCJJCNRIMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70.7° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Methanediamine Dihydrochloride CAS 57166-92-4: Procurement-Grade Chemical Profile and Basic Characteristics


Methanediamine dihydrochloride (CAS 57166-92-4), also known as methylenediamine dihydrochloride or diaminomethane dihydrochloride, is the stable dihydrochloride salt of methanediamine (CH₂(NH₂)₂), the simplest geminal diamine [1]. The free base exists only transiently in solution, making the hydrochloride salt the only practical form for laboratory and industrial procurement since its introduction to chemical synthesis in 1914 [2]. The compound is a white granular solid with molecular formula CH₈Cl₂N₂ (molecular weight 118.99 g/mol), commercially available at ≥98.0% purity (AT assay) from major suppliers with storage recommendations of 2–8°C under argon [3] .

Why Methanediamine Dihydrochloride CAS 57166-92-4 Cannot Be Replaced by Generic Diamine or Ammonia Sources


Procurement decisions involving methanediamine dihydrochloride require strict specification because the free base (methanediamine, CAS 2372-88-5) is not isolable as a stable reagent, existing only transiently in solution [1]. Alternative diamine dihydrochlorides (e.g., ethylenediamine dihydrochloride) possess different chain lengths, thermal decomposition profiles, and reactivity patterns incompatible with applications requiring the minimal C1 geminal diamine structure . Generic ammonia sources or ammonium chloride cannot substitute for the specific nucleophilic and synthetic functionality of methanediamine dihydrochloride in primary amide synthesis and poly(methylene biguanide) polymerization . The following quantitative evidence establishes where this compound demonstrates verifiable differentiation.

Methanediamine Dihydrochloride 57166-92-4: Quantitative Differential Evidence for Scientific Procurement


Thermal Decomposition Profile: 135°C vs. >300°C for C2 Diamine Analog

Methanediamine dihydrochloride exhibits a distinct two-stage thermal decomposition profile, with initial decomposition onset at approximately 135°C (275°F) followed by total decomposition at approximately 240°C (464°F) [1]. In contrast, ethylenediamine dihydrochloride (C2 analog) displays a melting point >300°C and boiling point of 472.9°C at 760 mmHg with no reported two-stage decomposition pattern . This difference in thermal behavior reflects fundamental structural distinctions between the C1 and C2 geminal diamine dihydrochlorides.

Thermal stability Polymer synthesis Reagent storage

Stabilization of Transient Free Base: Salt Form Enables Practical Procurement

The free base methanediamine (CAS 2372-88-5) exists only transiently in solution and cannot be isolated as a stable reagent for procurement [1]. The dihydrochloride salt demonstrates significantly enhanced stability compared to the free diamine, providing a crystalline, commercially available solid with defined purity (≥98.0% AT) . This stabilization is achieved through salt formation with hydrochloric acid, converting the transient geminal diamine into a practical handling form with a molecular weight of 118.99 g/mol .

Reagent stability Chemical synthesis Procurement

Synthetic Utility: Primary Amide Synthesis from Amino Acid Active Esters

Methanediamine dihydrochloride serves as a specific reagent for the synthesis of primary amides from the active esters of amino acids and peptides [1]. This application exploits the compound's function as a slow ammonia-releasing agent during synthesis . While ammonium chloride (NH₄Cl) can serve as a general ammonia source, its thermal decomposition occurs at 337.6°C (sublimation/decomposition) [2], making it unsuitable for mild-condition primary amide formation where methanediamine dihydrochloride's lower decomposition onset (~135°C) enables ammonia release under more accessible thermal conditions [3]. Furthermore, the geminal diamine structure provides a distinct nucleophilic character (two amino groups on a single carbon) not available from simple ammonium salts.

Peptide synthesis Primary amide formation Amino acid chemistry

Polymer Precursor: Poly(methylene biguanide) Synthesis via Polycondensation

Methanediamine dihydrochloride is specifically utilized as a reactant to synthesize poly(methylene biguanides) via polycondensation reaction with sodium dicyanamide in the presence of 1-butanol . The C1 methylene bridge provided by this compound is structurally critical to the resulting polymer architecture. Ethylenediamine dihydrochloride (C2 analog) would produce a structurally distinct polymer with different spacing between biguanide units, fundamentally altering the antimicrobial and physicochemical properties of the final polybiguanide product [1].

Polymer synthesis Polybiguanides Antimicrobial polymers

Formaldehyde Release Mechanism: Distinction from Commercial FAR Preservatives

Methanediamine dihydrochloride, as a geminal diamine, can participate in formaldehyde-related chemistry through condensation and disproportionation pathways distinct from commercial formaldehyde-releasing agents (FARs) [1]. Commercial FARs such as diazolidinyl urea (DAU) and imidazolidinyl urea (IU) release formaldehyde at rates that depend on matrix, pH, time, and temperature, with imidazolidinyl urea releasing 1.116 mol formaldehyde per mol compound at 60°C over 1 hour [2] [3]. The simpler C1 geminal diamine structure of methanediamine dihydrochloride offers a more predictable and potentially faster formaldehyde-amine condensation chemistry (forming N-hydroxymethyl intermediates) rather than the sustained-release profile designed into complex FAR preservatives [4].

Formaldehyde releaser Antimicrobial mechanism Preservative chemistry

Methanediamine Dihydrochloride CAS 57166-92-4: Validated Research and Industrial Application Scenarios


Synthesis of Primary Amides from Amino Acid Active Esters

Methanediamine dihydrochloride is a validated reagent for the synthesis of primary amides from the active esters of amino acids and peptides, a methodology established as early as 1914 [1]. In this application, the compound functions as a slow ammonia-releasing agent . The C1 geminal diamine structure and lower decomposition temperature (~135°C) compared to ammonium chloride (337.6°C) enable this transformation under milder thermal conditions [2] [3]. Researchers should specify methanediamine dihydrochloride when a C1 geminal diamine scaffold is required for primary amide formation from amino acid derivatives.

Poly(methylene biguanide) Antimicrobial Polymer Manufacturing

The compound serves as a critical monomer in the polycondensation reaction with sodium dicyanamide in 1-butanol to produce poly(methylene biguanides) [1]. The C1 methylene bridge provided by methanediamine dihydrochloride is structurally essential to the resulting polymer architecture. Poly(methylene biguanides) are antimicrobial polycationic polymers used in various biocidal applications . Substitution with any other diamine chain length (e.g., ethylenediamine dihydrochloride) would yield a structurally distinct polymer with altered antimicrobial efficacy and physicochemical properties [2].

Synthesis of FK-506 3'-Methyl Ether Intermediate

The dihydrochloride salt of methanediamine is specifically utilized in the synthesis of FK-506 3'-Methyl Ether (F370010) [1] . FK-506 (tacrolimus) is a macrolide immunosuppressant of significant pharmaceutical importance. The C1 geminal diamine structure of methanediamine dihydrochloride provides the precise methylene-diamine building block required for this synthetic pathway.

Formaldehyde-Amine Condensation Chemistry

Methanediamine dihydrochloride participates in formaldehyde condensation and intramolecular disproportionation chemistry involving N-hydroxymethyl groups [1]. This reactivity is relevant for the synthesis of hexahydrotriazine derivatives and other N-containing heterocyclic systems. In this context, the compound's simple geminal diamine structure offers direct, predictable formaldehyde-amine condensation chemistry, distinct from the controlled, sustained-release profile of commercial formaldehyde-releasing preservatives .

Technical Documentation Hub

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